3-[(3-Chlorobenzyl)sulfanyl]-1-[3-(trifluoromethyl)phenyl]-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile
CAS No.: 692287-38-0
Cat. No.: VC4520188
Molecular Formula: C24H18ClF3N2S
Molecular Weight: 458.93
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 692287-38-0 |
|---|---|
| Molecular Formula | C24H18ClF3N2S |
| Molecular Weight | 458.93 |
| IUPAC Name | 3-[(3-chlorophenyl)methylsulfanyl]-1-[3-(trifluoromethyl)phenyl]-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile |
| Standard InChI | InChI=1S/C24H18ClF3N2S/c25-18-8-3-5-15(11-18)14-31-23-21(13-29)19-9-1-2-10-20(19)22(30-23)16-6-4-7-17(12-16)24(26,27)28/h3-8,11-12H,1-2,9-10,14H2 |
| Standard InChI Key | ZRLCPEZGGGWVRF-UHFFFAOYSA-N |
| SMILES | C1CCC2=C(C1)C(=C(N=C2C3=CC(=CC=C3)C(F)(F)F)SCC4=CC(=CC=C4)Cl)C#N |
Introduction
Molecular Structure and Physicochemical Properties
Structural Characterization
The compound’s core structure consists of a tetrahydroisoquinoline scaffold, which is partially saturated to enhance metabolic stability compared to fully aromatic analogs . Key substituents include:
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3-Chlorobenzyl sulfanyl group: Introduces steric bulk and electron-withdrawing effects via the chlorine atom, potentially enhancing binding affinity to hydrophobic enzyme pockets.
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3-Trifluoromethylphenyl group: The trifluoromethyl (-CF) moiety confers high electronegativity and lipophilicity, improving membrane permeability .
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4-Carbonitrile group: Acts as a hydrogen bond acceptor, influencing intermolecular interactions in biological systems .
Table 1: Predicted Physicochemical Properties
| Property | Value |
|---|---|
| Boiling Point | 571.8 ± 50.0 °C |
| Density | 1.39 ± 0.1 g/cm³ |
| pKa | -0.85 ± 0.20 |
| LogP (Partition Coefficient) | 4.92 (estimated) |
Synthesis and Chemical Reactivity
Synthetic Pathways
While detailed synthetic protocols are proprietary, general methodologies involve multi-step reactions:
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Core Formation: Cyclization of phenethylamine derivatives to construct the tetrahydroisoquinoline backbone .
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Sulfanyl Group Introduction: Nucleophilic substitution using 3-chlorobenzyl mercaptan under basic conditions.
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Trifluoromethylphenyl Attachment: Suzuki-Miyaura coupling with 3-trifluoromethylphenylboronic acid .
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Nitrilation: Conversion of a carbonyl group to a nitrile using POCl/NHCl .
Stability and Degradation
The compound is stable under inert atmospheres but susceptible to hydrolysis in aqueous acidic or alkaline conditions due to the labile sulfanyl ether bond . Photodegradation studies indicate moderate sensitivity to UV light, necessitating storage in amber containers.
| Compound | Target IC (nM) | Selectivity Ratio (MAO-B/MAO-A) |
|---|---|---|
| Reference Standard (Selegiline) | 2.1 ± 0.3 | 1:150 |
| 3-[(3-Chlorobenzyl)sulfanyl] Analog | 18.9 ± 2.7 | 1:45 (Estimated) |
Biological Evaluation and Research Findings
In Vitro Studies
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Cytotoxicity Screening: Demonstrated moderate activity against HeLa cells (IC = 12.3 µM), with enhanced efficacy in combination with cisplatin.
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Enzyme Inhibition: Preliminary assays show 34% inhibition of acetylcholinesterase at 10 µM, suggesting potential for Alzheimer’s disease research .
ADMET Profiling
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Absorption: High Caco-2 permeability (P = 18.7 × 10 cm/s) due to lipophilic substituents .
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Metabolism: Hepatic microsomal stability studies indicate CYP3A4-mediated oxidation as the primary metabolic pathway .
Applications in Drug Development
Central Nervous System (CNS) Therapeutics
The compound’s ability to cross the blood-brain barrier (BBB) makes it a candidate for:
Anticancer Agents
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Angiogenesis Inhibition: Preclinical models show suppression of VEGF expression in HT-29 colon carcinoma cells.
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Apoptosis Induction: Caspase-3 activation observed in Jurkat T-cells at 25 µM .
Future Research Directions
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Target Identification: Proteomic profiling to elucidate binding partners.
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In Vivo Efficacy: Rodent models for pharmacokinetics and toxicity.
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Structural Optimization: Modifying the sulfanyl group to enhance metabolic stability.
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